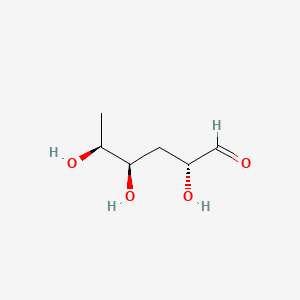

Cobalt;4-hydroxypent-3-en-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is of significant interest due to its versatile applications in various fields, including catalysis and organic synthesis.

Mechanism of Action

Target of Action

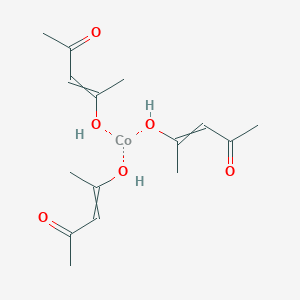

Cobalt(III) acetylacetonate, also known as Co(acac)3, is a coordination complex derived from the acetylacetonate anion and cobalt ions It is widely used as a precursor for nanoparticle research, polymer science, and catalysis .

Mode of Action

The compound forms a six-membered chelate ring by bonding each oxygen atom of the acetylacetonate anion to the cobalt ion . This structure is crucial for its reactivity and selectivity in various catalytic reactions . The compound is also used to produce homogeneous catalysts by reduction .

Biochemical Pathways

It is known that metal enolates, such as cobalt(iii) acetylacetonate, are used in a plethora of catalyzed reactions . These reactions can influence various biochemical pathways depending on the specific context of use.

Result of Action

Cobalt(III) acetylacetonate has been used for the preparation of a new family of monoporphyrinates, which are interesting for their photochemical and magnetic properties and synthetic applications . It has also been used as a precursor to grow pure Co3O4 with pulsed-spray evaporation chemical vapor deposition .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of cobalt;4-hydroxypent-3-en-2-one typically involves the reaction of cobalt(II) compounds with acetylacetone (4-hydroxypent-3-en-2-one) under elevated temperatures. One common method involves dissolving cobalt(II) acetate tetrahydrate in water and reacting it with acetylacetone. The reaction is carried out at elevated temperatures to ensure complete complexation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of cobalt(II) hydroxide or cobalt(II) oxide, which is reacted with acetylacetone in the presence of a suitable solvent. The reaction mixture is then purified to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

Cobalt;4-hydroxypent-3-en-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form cobalt(III) complexes.

Reduction: It can be reduced back to cobalt(II) from cobalt(III).

Substitution: The ligand 4-hydroxypent-3-en-2-one can be substituted with other ligands under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Ligand substitution reactions often involve the use of other diketones or similar ligands.

Major Products Formed

Oxidation: Cobalt(III) complexes.

Reduction: Cobalt(II) complexes.

Substitution: New cobalt complexes with different ligands.

Scientific Research Applications

Cobalt;4-hydroxypent-3-en-2-one has a wide range of applications in scientific research:

Catalysis: It is used as a catalyst in various organic reactions, including polymerization and hydrogenation.

Organic Synthesis: The compound is employed in the synthesis of complex organic molecules.

Biological Studies: It is used in studies related to enzyme mimetics and metalloproteins.

Industrial Applications: The compound finds use in the production of high-quality semiconductor materials and as a precursor for cobalt oxide nanoparticles

Comparison with Similar Compounds

Similar Compounds

Cobalt(II) 2,4-pentanedionate: Similar in structure but may have different ligands.

Nickel(II) 2,4-pentanedionate: Similar coordination chemistry but with nickel instead of cobalt.

Copper(II) 2,4-pentanedionate: Similar coordination chemistry but with copper instead of cobalt.

Uniqueness

Cobalt;4-hydroxypent-3-en-2-one is unique due to its specific coordination environment and the reactivity of the cobalt center. This makes it particularly effective in catalytic applications compared to its nickel and copper counterparts .

Properties

CAS No. |

21679-46-9 |

|---|---|

Molecular Formula |

C15H21CoO6 |

Molecular Weight |

356.26 g/mol |

IUPAC Name |

cobalt(3+);(E)-4-oxopent-2-en-2-olate |

InChI |

InChI=1S/3C5H8O2.Co/c3*1-4(6)3-5(2)7;/h3*3,6H,1-2H3;/q;;;+3/p-3/b3*4-3+; |

InChI Key |

RHCQEPWEBDOALW-MUCWUPSWSA-K |

SMILES |

CC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.[Co] |

Isomeric SMILES |

C/C(=C\C(=O)C)/[O-].C/C(=C\C(=O)C)/[O-].C/C(=C\C(=O)C)/[O-].[Co+3] |

Canonical SMILES |

CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Co+3] |

Key on ui other cas no. |

21679-46-9 |

physical_description |

Dark-green or black solid; [Hawley] Dark green crystals, slightly soluble in water (3 g/L); [MSDSonline] |

Pictograms |

Irritant; Health Hazard |

Synonyms |

Co(ACAC)3 cobalt(III) tris(acetylacetonate) tris(acetylacetonate)cobalt(III) tris(acetylacetonate)cobalt(III), ion(1-) |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(1S)-1-(1H-benzimidazol-2-yl)-2-methylpropyl]-3-(1-pyrrolidinylsulfonyl)benzamide](/img/structure/B1226029.png)

![N-[3-(4-morpholinyl)propyl]-3-(3-pyridinyl)-7,8-dihydro-6H-cyclopenta[4,5]thieno[1,2-c]pyrimidin-1-amine](/img/structure/B1226030.png)

![3-(4-Chlorophenyl)-2-methyl-3,3a,4,5-tetrahydrobenzo[g]indazole](/img/structure/B1226035.png)

![1-(3,5-Dimethylphenyl)-3-[5-(dimethylsulfamoyl)-2-methylphenyl]urea](/img/structure/B1226036.png)

![2-[5-[(3-Chlorophenyl)thio]-2-thiophenyl]pyridine](/img/structure/B1226037.png)

![1-Azepanyl-[2-(phenylmethyl)-1-benzimidazolyl]methanone](/img/structure/B1226039.png)

![1-[3-[4-(2-Chloro-5-methoxyphenyl)-1-piperazinyl]propyl]-3-(4-methylphenyl)urea](/img/structure/B1226041.png)